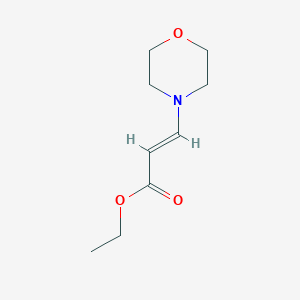

Ethyl (E)-3-Morpholinoacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-morpholin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTFOBJTWGCIFC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl E 3 Morpholinoacrylate

Established Synthetic Routes and Procedural Variations

Preparation via Reaction of Ethyl Propiolate with Morpholine (B109124)

An established method for synthesizing ethyl (E)-3-morpholinoacrylate involves the reaction of ethyl propiolate with morpholine. chimicatechnoacta.ruchemicalbook.com This reaction is a nucleophilic addition of the secondary amine (morpholine) to the activated triple bond of the ethyl propiolate.

While some literature suggests a nearly quantitative yield (approaching 100%) for this reaction, replicative studies have reported yields of approximately 50%. chimicatechnoacta.ru This discrepancy highlights that reaction efficiency can be influenced by various factors. Key parameters that can affect the yield include the purity of reactants, reaction temperature, solvent, and reaction time. The stereoselectivity of the addition, leading to the desired (E)-isomer, is also a critical factor.

Following the reaction, purification is necessary to isolate the ethyl (E)-3-morpholinoacrylate from unreacted starting materials and potential side products. Chromatographic techniques are commonly employed for this purpose. chimicatechnoacta.rulookchem.com Column chromatography using silica (B1680970) gel is a standard method. lookchem.comrsc.org The choice of eluent system, such as petroleum ether and ethyl acetate, is crucial for effective separation. lookchem.com In some instances, after completion of the reaction, the solvent is concentrated under reduced pressure, and the resulting residue is purified by column chromatography. lookchem.com

Development of Multi-Component Condensation Approaches

To enhance efficiency and scalability, alternative multi-component condensation reactions have been developed for the synthesis of ethyl (E)-3-morpholinoacrylate. chimicatechnoacta.ru These methods offer the advantage of combining multiple reactants in a single step, which can be more atom-economical and time-efficient.

A notable multi-component approach is the three-component condensation reaction involving morpholine, triethyl orthoformate, and monoethyl malonate. chimicatechnoacta.ru This one-pot synthesis provides a direct route to the target compound.

Significant improvements in yield have been achieved through the optimization of this three-component reaction. By heating a mixture of morpholine, triethyl orthoformate, and monoethyl malonate under reflux conditions, followed by purification, a yield of 80% has been reported. chimicatechnoacta.ru The reaction is typically carried out at an elevated temperature (e.g., 140 °C in an oil bath) with stirring for several hours. chimicatechnoacta.ru Post-reaction workup involves removing volatile components under reduced pressure, dissolving the residue in a solvent like dichloromethane, washing with an aqueous basic solution (e.g., 1M NaHCO3) and water, drying the organic layer, and finally, purification by flash chromatography on silica gel. chimicatechnoacta.ru

Research Findings in Tabular Format

Table 1: Comparison of Synthetic Routes for Ethyl (E)-3-Morpholinoacrylate

| Synthetic Route | Reactants | Reported Yield | Reference |

| Two-Component Reaction | Ethyl Propiolate, Morpholine | ~50-100% | chimicatechnoacta.ru |

| Three-Component Condensation | Morpholine, Triethyl Orthoformate, Monoethyl Malonate | 80% | chimicatechnoacta.ru |

Table 2: Optimized Conditions for the Three-Component Synthesis

| Parameter | Condition | Reference |

| Reactants | Morpholine, Triethyl Orthoformate, Monoethyl Malonate | chimicatechnoacta.ru |

| Temperature | 140 °C (oil bath) | chimicatechnoacta.ru |

| Reaction Time | 3 hours | chimicatechnoacta.ru |

| Purification | Flash chromatography on silica gel (dichloromethane eluent) | chimicatechnoacta.ru |

Considerations for Process Scalability and Industrial Relevance

The industrial production of Ethyl (E)-3-Morpholinoacrylate necessitates careful consideration of process scalability. Key factors include the cost and availability of starting materials, reaction conditions, and the ease of product isolation and purification.

One reported method for synthesizing Ethyl (E)-3-morpholinoacrylate involves the reaction of ethyl propiolate and morpholine. chimicatechnoacta.ru While this method is described in the literature with a nearly quantitative yield, attempts to replicate it resulted in a significantly lower yield of approximately 50%. chimicatechnoacta.ru Such a discrepancy highlights the challenges in translating laboratory-scale procedures to a larger, more industrially relevant scale. The need for chromatographic purification in this method also presents a significant hurdle for large-scale production due to the associated costs and solvent waste. chimicatechnoacta.ru

To address these scalability issues, an alternative three-component condensation reaction has been developed. chimicatechnoacta.ru This improved method involves the reaction of morpholine, triethyl orthoformate, and monoethyl malonate. chimicatechnoacta.ru The condensation is performed under reflux conditions, and after four hours, the product is isolated with an 80% yield following chromatographic purification. chimicatechnoacta.ru While still requiring chromatography, the higher yield and potentially more readily available starting materials could offer advantages for industrial application.

Further considerations for industrial synthesis include the use of solvent-free or environmentally benign catalytic systems. For instance, the synthesis of related β-enamino esters has been achieved using catalytic amounts of acetic acid under ultrasound and solvent-free conditions, offering a greener alternative. organic-chemistry.org The use of catalysts like scandium(III) triflate, which can be recovered and reused, also presents a cost-effective and sustainable option for large-scale synthesis. acgpubs.org

Comparative Analysis of Synthetic Pathways (e.g., Efficiency and Selectivity)

A comparative analysis of the synthetic pathways to Ethyl (E)-3-Morpholinoacrylate reveals significant differences in efficiency and selectivity. The two primary routes discussed are the direct addition of morpholine to ethyl propiolate and a three-component condensation reaction.

| Synthetic Pathway | Reactants | Conditions | Reported Yield | Purification | Reference |

| Route A: Direct Addition | Ethyl propiolate, Morpholine | Not specified | ~50% (replicated) | Chromatographic | chimicatechnoacta.ru |

| Route B: Three-Component Condensation | Morpholine, Triethyl orthoformate, Monoethyl malonate | Reflux, 4 hours | 80% | Chromatographic | chimicatechnoacta.ru |

As indicated in the table, Route B, the three-component condensation, demonstrates a significantly higher yield (80%) compared to the replicated results of Route A (~50%). chimicatechnoacta.ru This suggests that Route B is a more efficient method for the synthesis of Ethyl (E)-3-Morpholinoacrylate.

The stereoselectivity of the synthesis is crucial, as the (E)-isomer is the desired product. The hydroamination of electron-deficient terminal alkynes with secondary amines, a reaction analogous to the formation of Ethyl (E)-3-Morpholinoacrylate, has been shown to produce (E)-enamines in very good yields. organic-chemistry.org This suggests that the formation of the (E)-isomer is generally favored in these types of reactions.

The broader field of β-enamino ester synthesis offers further insights. Various catalysts have been employed to improve efficiency and selectivity. For example, the use of zinc(II) perchlorate (B79767) hexahydrate has been reported to yield N-substituted β-amino esters in yields greater than 70%. acgpubs.org Similarly, cobalt(II) chloride under solvent-free conditions has produced β-enamino esters in high yields of about 75-95%. acgpubs.org These catalytic methods often provide straightforward isolation of the product, which is a significant advantage over methods requiring extensive chromatographic purification. acgpubs.org

Reactivity Profile and Mechanistic Investigations of Ethyl E 3 Morpholinoacrylate

Electronic Structure and Spectroscopic Characterization Influencing Reactivity

The defining characteristic of ethyl (E)-3-morpholinoacrylate is its "push-pull" nature. The nitrogen atom of the morpholine (B109124) ring donates electron density (the "push") into the π-system, while the ester group withdraws electron density (the "pull"). This electronic arrangement significantly influences the molecule's reactivity.

Theoretical Studies on Electron Delocalization in Push-Pull Olefins (e.g., Analogous Methyl 3-Morpholinoacrylate)

Theoretical studies, such as those using Natural Bond Orbital (NBO) analysis, have been instrumental in understanding the electron delocalization in push-pull olefins like methyl 3-morpholinoacrylate, a close analog of the ethyl ester. These studies reveal a significant polarization of the central carbon-carbon double bond. The electron donation from the nitrogen atom reduces the double bond character of the C=C bond while increasing the double bond character of the C-N and C-C(=O) single bonds. This delocalization of π-electrons is a key factor in the chemical behavior of this class of compounds. researchgate.netresearchgate.net

| Parameter | Observation in Push-Pull Olefins | Reference |

| Electron Delocalization | Significant polarization of the C=C bond due to "push-pull" effect. | researchgate.net |

| Bond Character | Reduced double bond character of the C=C bond; increased double bond character of adjacent single bonds. | researchgate.net |

| Conformational Effects | More intense π-electron donation in s-trans conformation compared to s-cis. | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathways of Derivatives

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcomes of chemical reactions. numberanalytics.comnumberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. scribd.comtaylorandfrancis.com

In the context of ethyl (E)-3-morpholinoacrylate and its derivatives, FMO analysis helps to explain their reactivity in various transformations, such as cycloaddition reactions. ethz.chlibretexts.orgyoutube.com The electron-donating morpholine group raises the energy of the HOMO, making the molecule a good nucleophile and a suitable component in reactions with electron-deficient species. Conversely, the electron-withdrawing ester group lowers the energy of the LUMO, rendering the molecule susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO of the reacting species determines the feasibility and rate of a reaction. researchgate.net For instance, in a Diels-Alder reaction where the enamine acts as the diene, the interaction between its HOMO and the dienophile's LUMO is crucial. libretexts.org The stereochemical outcome of such reactions can also be rationalized by examining the symmetry and coefficients of the frontier orbitals. numberanalytics.comlibretexts.org

Nucleophilic and Electrophilic Reactivity Modes

The push-pull nature of ethyl (E)-3-morpholinoacrylate allows it to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the other reactant.

As a nucleophile , the β-carbon (the carbon atom adjacent to the morpholine group) is electron-rich due to the electron-donating effect of the nitrogen atom. This makes it susceptible to attack by electrophiles. For example, enamines can undergo alkylation and acylation at the β-position. umich.edu

As an electrophile , the β-carbon can also be attacked by strong nucleophiles. This is because the electron-withdrawing ester group makes the β-carbon part of a conjugated system that can accept electrons. This dual reactivity makes ethyl (E)-3-morpholinoacrylate a versatile building block in organic synthesis. For instance, it can participate in Michael addition reactions where a nucleophile attacks the β-carbon. researchgate.netresearchgate.netresearchgate.net

Stereochemical Control and E/Z Isomerism in Transformations

The stereochemistry of ethyl (E)-3-morpholinoacrylate plays a crucial role in determining the stereochemical outcome of its reactions.

Influence of (E)-Configuration on Reaction Selectivity

The predefined (E)-configuration of the double bond in ethyl (E)-3-morpholinoacrylate can significantly influence the selectivity of a reaction. This is particularly important in cycloaddition reactions and other transformations where new stereocenters are formed. The fixed geometry of the starting material can lead to the preferential formation of one diastereomer over another. For example, in reactions leading to cyclic products, the substituents on the enamine will have a specific spatial relationship, which can direct the approach of the incoming reagent. umich.edunih.gov

Strategies for Diastereoselective and Enantioselective Transformations (General Concepts)

Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving enamine derivatives is a major focus in modern organic synthesis. psu.edu

Diastereoselective transformations often rely on the inherent stereochemistry of the starting materials or the use of chiral auxiliaries. researchgate.net For example, a chiral amine can be used to form a chiral enamine, which can then react with an electrophile to produce a product with high diastereoselectivity. The chiral auxiliary can then be removed to yield the desired enantiomerically enriched product.

Enantioselective transformations typically involve the use of chiral catalysts. nih.gov These catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, chiral phosphoric acids have been successfully employed in enantioselective reactions of α-enaminones. nih.gov These catalysts can activate the substrate and control the facial selectivity of the attack of the nucleophile or electrophile. nih.govresearchgate.net

Investigations into Specific Reaction Mechanisms

The reactivity of Ethyl (E)-3-Morpholinoacrylate is characterized by the interplay of its electron-rich enamine functionality and the electron-withdrawing ester group. This structure dictates its behavior in various chemical transformations, leading to both successful synthetic applications and notable unsuccessful reactions under specific conditions. Mechanistic investigations, combining experimental observations and theoretical considerations, provide insight into these outcomes.

A significant successful transformation involving Ethyl (E)-3-Morpholinoacrylate is its use as a key precursor in the synthesis of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] chimicatechnoacta.rulookchem.comlibretexts.orgtriazine derivatives. chimicatechnoacta.ruresearchgate.net This process highlights the compound's utility as a versatile building block in heterocyclic chemistry. The reaction is an azo-coupling with various azolyl diazonium chlorides. chimicatechnoacta.ru

The proposed mechanism for this successful transformation is initiated by the diazotization of a primary aromatic amine (an aminoazole) using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. This step generates a highly reactive azolyl diazonium chloride.

Subsequently, Ethyl (E)-3-Morpholinoacrylate is introduced into the reaction mixture. The acidic conditions are crucial, as they facilitate the reaction pathway. The enamine, in equilibrium with its corresponding enol or enolate form, acts as the nucleophile. The electron-donating morpholino group enhances the nucleophilicity of the α-carbon of the acrylate (B77674). This activated carbon atom then attacks the terminal nitrogen of the diazonium salt. This azo-coupling step forms a transient hydrazine (B178648) intermediate.

The reaction is designed to proceed without the isolation of this hydrazine intermediate. chimicatechnoacta.ru Under the influence of the acidic medium, the intermediate undergoes a spontaneous intramolecular cyclization. This cyclization is followed by tautomerization to yield the final, stable 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] chimicatechnoacta.rulookchem.comlibretexts.orgtriazine product. The efficiency of this one-pot process is a key feature of its synthetic utility.

Table 1: Key Steps in the Proposed Mechanism for Azolotriazine Synthesis

| Step | Description | Reactants/Intermediates |

| 1 | Diazotization | Aminoazole, Sodium Nitrite, Hydrochloric Acid |

| 2 | Azo-Coupling | Azolyl Diazonium Chloride, Ethyl (E)-3-Morpholinoacrylate |

| 3 | Cyclization | Transient Hydrazine Intermediate |

| 4 | Tautomerization | Cyclized Intermediate |

| Product | 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] chimicatechnoacta.rulookchem.comlibretexts.orgtriazine |

This table outlines the hypothesized sequence of events in the successful synthesis of azolotriazines using Ethyl (E)-3-Morpholinoacrylate.

In contrast to its successful application in azo-coupling reactions, Ethyl (E)-3-Morpholinoacrylate has proven to be an unsuitable substrate in certain cross-dehydrogenative coupling (CDC) reactions. lookchem.com CDC reactions are a powerful class of transformations that form C-C bonds through the formal removal of two hydrogen atoms from the two coupling partners, often facilitated by an oxidant. nih.gov

One specific study investigated the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated CDC reaction between various "push-pull" enamines and 1,3-diarylpropenes. lookchem.com While other enamines, such as those derived from pyrrolidine (B122466) and containing a nitrile group, successfully underwent α-alkylation to yield the desired products, Ethyl (E)-3-Morpholinoacrylate failed to react. The study explicitly notes that when this compound was surveyed, "Neither the coupling product nor hydrolyzed product was obtained." lookchem.com

The proposed mechanism for the successful CDC reactions in this study offers a basis for understanding the failure of Ethyl (E)-3-Morpholinoacrylate. The hypothesized pathway begins with a single electron transfer (SET) from the 1,3-diarylpropene to DDQ, generating a radical ion pair. This is followed by a hydrogen atom transfer (HAT) to form an allylic cation intermediate. The enamine then acts as a nucleophile, attacking this cation to form the final C-C bond. lookchem.com

Table 2: Outcome of DDQ-Mediated Cross-Dehydrogenative Coupling Attempt

| Enamine Substrate | Coupling Partner | Oxidant | Result |

| Ethyl (E)-3-Morpholinoacrylate | 1,3-Diphenylpropene | DDQ | No Reaction lookchem.com |

| (E)-3-(1-pyrrolidinyl)-acrylonitrile | 1,3-Diphenylpropene | DDQ | Successful Coupling lookchem.com |

This table compares the reactivity of Ethyl (E)-3-Morpholinoacrylate with a successful enamine substrate in a specific cross-dehydrogenative coupling reaction, highlighting its inertness under these conditions.

Applications of Ethyl E 3 Morpholinoacrylate in Complex Molecule Construction

Role as a Key Precursor in Heterocyclic Compound Synthesis

The utility of ethyl (E)-3-morpholinoacrylate as a precursor is most pronounced in the synthesis of nitrogen-containing heterocycles. Its enamine moiety provides a nucleophilic center, while the acrylate (B77674) portion can participate in various cycloaddition and condensation reactions. This dual reactivity allows for its incorporation into diverse heterocyclic frameworks, making it a staple in the synthetic chemist's toolbox for creating novel molecular structures.

A significant application of ethyl (E)-3-morpholinoacrylate is in the synthesis of fused heterocyclic systems, such as azolo[5,1-c] beilstein-journals.orgnih.govalfa-chemistry.comtriazines. These scaffolds are of considerable interest due to their potential biological activities. The enaminoester serves as a critical C2 synthon, reacting with diazonium salts derived from aminoazoles to construct the triazine ring.

Ethyl (E)-3-morpholinoacrylate functions as an effective coupling partner in azo-coupling reactions with diazonium salts. In the synthesis of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] beilstein-journals.orgnih.govalfa-chemistry.comtriazine derivatives, it serves as the key azo component. The reaction involves the electrophilic attack of an azolyl diazonium ion on the electron-rich β-carbon of the enaminoester, leading to an azo intermediate which subsequently undergoes intramolecular cyclization to form the fused triazine ring system. This method provides a novel and efficient route to these complex heterocyclic structures.

The general mechanism for azo coupling involves the diazonium ion acting as an electrophile, which attacks an activated, electron-rich aromatic or pseudo-aromatic system. nih.govmdpi.org Enamines and enaminones, like ethyl (E)-3-morpholinoacrylate, are sufficiently activated to participate in this reaction. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Ethyl (E)-3-Morpholinoacrylate | Azolyl Diazonium Salt | Azolo[5,1-c] beilstein-journals.orgnih.govalfa-chemistry.comtriazine |

The azo-coupling reaction between an azolyl diazonium chloride and ethyl (E)-3-morpholinoacrylate proceeds with high regioselectivity. The diazonium electrophile preferentially attacks the C2 carbon (the carbon atom α- to the ester group and β- to the morpholine (B109124) nitrogen). This selectivity is dictated by the electronic properties of the enaminoester. The nitrogen atom of the morpholine ring donates electron density into the conjugated system, making the β-carbon the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. nih.gov This ensures the formation of a single regioisomer of the resulting azo compound, which is crucial for the subsequent cyclization to the desired azolo[5,1-c] beilstein-journals.orgnih.govalfa-chemistry.comtriazine ring system. Studies on analogous cyclic β-enaminones confirm that azo coupling occurs at this specific carbon position. nih.gov

Ethyl (E)-3-morpholinoacrylate's electron-rich double bond makes it an excellent dienophile in cycloaddition reactions, particularly in hetero-Diels-Alder reactions. This reactivity allows for the construction of various six-membered heterocyclic and carbocyclic rings, providing access to important structural motifs found in many biologically active molecules.

The synthesis of chromene derivatives can be achieved through a [4+2] cycloaddition (hetero-Diels-Alder) reaction where ethyl (E)-3-morpholinoacrylate acts as the dienophile. In a reaction with Mannich bases derived from naphthalen-2-ol, the Mannich base serves as a precursor to a highly reactive ortho-quinone methide (o-QM) intermediate. rsc.org This in situ generated o-QM, a heterodienic system, readily reacts with the electron-rich alkene of ethyl (E)-3-morpholinoacrylate. nih.gov The cycloaddition is followed by the elimination of the morpholine group to afford the final, stable chromene ring system. This strategy provides an efficient route to functionalized benzo[f]chromenes, which are prevalent scaffolds in medicinal chemistry. The reaction of enaminoketones with 2-naphthol (B1666908) Mannich bases to form benzo[f]chromenes has been documented, illustrating the viability of this synthetic approach. nih.gov

| Diene Precursor | Dienophile | Reaction Type | Product Class |

| Naphthalen-2-ol Mannich Base | Ethyl (E)-3-Morpholinoacrylate | [4+2] Cycloaddition | Chromene |

By analogy to structurally similar compounds like β-aminoacrylonitriles and other preformed enaminoesters, ethyl (E)-3-morpholinoacrylate is a potential precursor for the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives. beilstein-journals.orgnih.gov The classical Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. alfa-chemistry.comwikipedia.orgthermofisher.com Modified procedures have been developed that utilize preformed enaminoesters as one of the components. nih.govmdpi.org In such a modified synthesis, ethyl (E)-3-morpholinoacrylate could react with a Knoevenagel condensation product (formed in situ from an aldehyde and an active methylene (B1212753) compound like a β-ketoester) via a Michael addition, followed by cyclization and elimination to furnish the DHP ring. This approach offers an alternative to the traditional multi-component reaction and allows for the synthesis of DHPs with specific substitution patterns. beilstein-journals.orgnih.gov

Cycloaddition Reactions Involving Ethyl (E)-3-Morpholinoacrylate

Engagement in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the initial substrates. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. While direct and extensive research on Ethyl (E)-3-Morpholinoacrylate in MCRs is not widely documented, its structural features as an electron-rich enamine suggest its potential as a valuable component in such transformations.

The reactivity of enamines, such as the morpholino group attached to the acrylate backbone in Ethyl (E)-3-Morpholinoacrylate, makes them excellent nucleophiles. This characteristic allows them to participate in a variety of MCRs to construct diverse and novel synthetic architectures. The general reactivity pattern of morpholino enamines in MCRs often involves their initial reaction with an electrophilic component, followed by subsequent reactions with other reactants in the mixture.

For instance, in a hypothetical three-component reaction, Ethyl (E)-3-Morpholinoacrylate could react with an aldehyde and an active methylene compound. The enamine would first act as a nucleophile, attacking the aldehyde. This would be followed by a condensation reaction with the active methylene compound, leading to the formation of a highly functionalized and complex acyclic or heterocyclic system. The morpholino group, being a good leaving group under certain conditions, can also facilitate subsequent cyclization or aromatization steps.

The exploration of Ethyl (E)-3-Morpholinoacrylate in MCRs could lead to the discovery of new synthetic pathways to valuable molecular scaffolds. The diversity of the resulting products can be further enhanced by varying the other components of the MCR, opening up avenues for the creation of libraries of novel compounds for various applications, including pharmaceuticals and materials science.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| Ethyl (E)-3-Morpholinoacrylate | Aldehyde | Active Methylene Compound | Highly Substituted Carbocycle/Heterocycle |

| Ethyl (E)-3-Morpholinoacrylate | Isocyanate | Ketone | Functionalized Lactam |

| Ethyl (E)-3-Morpholinoacrylate | α,β-Unsaturated Ketone | Malononitrile | Complex Polycyclic System |

Development of Other Advanced Organic Transformations

Beyond MCRs, the unique electronic and steric properties of Ethyl (E)-3-Morpholinoacrylate make it a candidate for various other advanced organic transformations. Its role as a versatile building block is primarily centered around its ability to facilitate the formation of new carbon-carbon (C-C) bonds, a fundamental process in the construction of organic molecules.

The enamine moiety in Ethyl (E)-3-Morpholinoacrylate renders the β-carbon nucleophilic, making it susceptible to attack by a wide range of electrophiles. This reactivity is the basis for its potential use in several types of C-C bond-forming reactions.

One of the most well-established reactions of enamines is their alkylation, which forms a new C-C bond. In the case of Ethyl (E)-3-Morpholinoacrylate, reaction with an alkyl halide would be expected to result in the formation of a new C-C bond at the α-position to the ester group after hydrolysis of the intermediate iminium salt. This provides a straightforward method for the introduction of alkyl chains to the acrylate backbone.

Furthermore, Ethyl (E)-3-Morpholinoacrylate can be envisioned to participate in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilic β-carbon of the enamine would add to the electrophilic β-carbon of the Michael acceptor, leading to the formation of a 1,5-dicarbonyl compound or a related structure after hydrolysis. This type of reaction is a powerful tool for the construction of more elaborate carbon skeletons.

Detailed research findings on the specific use of Ethyl (E)-3-Morpholinoacrylate in these reactions are limited in publicly available literature. However, the well-established reactivity of analogous morpholine enamines provides a strong basis for predicting its behavior and potential applications in C-C bond formation.

| Reaction Type | Electrophile | Expected Product Type |

| Alkylation | Alkyl Halide | α-Alkylated Acrylate Derivative |

| Acylation | Acyl Halide | α-Acylated Acrylate Derivative |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound Derivative |

| Aldol-type Reaction | Aldehyde/Ketone | β-Hydroxy Acrylate Derivative |

Catalytic Strategies and Methodological Advancements

Transition Metal-Catalyzed Reactions Involving Ethyl (E)-3-Morpholinoacrylate

Transition metal catalysis offers a powerful toolkit for the functionalization of unsaturated systems. While specific studies on Ethyl (E)-3-Morpholinoacrylate are not extensively documented, the reactivity of analogous β-aminoacrylates in the presence of transition metals provides a predictive framework for its potential applications.

Rhodium(III) catalysts, for instance, have been shown to promote intramolecular oxidative annulations between acrylic acid derivatives and alkynes. nih.gov This type of C–H activation process could potentially be applied to derivatives of Ethyl (E)-3-Morpholinoacrylate to construct complex heterocyclic systems. The general reactivity of acrylic systems in the presence of rhodium catalysts suggests that Ethyl (E)-3-Morpholinoacrylate could be a viable substrate for similar transformations, leading to the synthesis of novel morpholine-containing polycycles.

Palladium catalysis is another cornerstone of modern organic synthesis, particularly for cross-coupling and functionalization reactions. While direct examples with Ethyl (E)-3-Morpholinoacrylate are scarce, the broader class of acrylate (B77674) derivatives is known to participate in reactions such as Heck arylations. illinois.edu The electron-donating morpholino group in Ethyl (E)-3-Morpholinoacrylate would be expected to influence the regioselectivity and reactivity in such palladium-catalyzed processes. Furthermore, palladium-catalyzed copolymerization of ethylene (B1197577) with polar vinyl monomers like acrylates is a well-established field, and catalysts tolerant to functional groups could potentially incorporate Ethyl (E)-3-Morpholinoacrylate into polymer chains. mdpi.com

The following table summarizes potential transition metal-catalyzed reactions based on the reactivity of similar acrylate derivatives.

| Catalyst System | Reaction Type | Potential Product Scope |

| Cp*Rh(CH₃CN)₃₂ / Ag₂CO₃ | Intramolecular [4+2] Annulation | Bicyclic pyran-2-ones and related heterocycles nih.gov |

| Pd(OAc)₂ / P(t-Bu)₃ | Heck Arylation | α- or β-Aryl-substituted morpholinoacrylates illinois.edu |

| [Pd(phosphine-sulfonate)] | Copolymerization with Ethylene | Functionalized polyolefins with morpholino pendants mdpi.com |

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, often providing complementary reactivity to metal-based catalysts. The electron-rich nature of Ethyl (E)-3-Morpholinoacrylate makes it an excellent candidate for various organocatalytic transformations, particularly those involving electrophilic activation.

One of the most common reactions for compounds of this class is the aza-Michael addition. Research has shown that secondary amines, such as morpholine (B109124), readily add to ethyl acrylate, often catalyzed by Lewis acids or bases. researchgate.net This suggests that Ethyl (E)-3-Morpholinoacrylate itself could act as a Michael acceptor in the presence of suitable nucleophiles and organocatalysts. Chiral organocatalysts, such as bifunctional squaramides, have been successfully employed in asymmetric phospha-Michael additions to related iminochromenes, achieving high yields and enantioselectivities. chemrxiv.org This highlights the potential for developing highly stereoselective additions to the acrylate backbone of Ethyl (E)-3-Morpholinoacrylate.

Furthermore, cycloaddition reactions represent another fertile ground for the application of organocatalysis. While thermal [2+2] cycloadditions of the related ethyl β-morpholinocrotonate with nitroalkenes have been reported, organocatalysis could offer a route to enantioselective versions of these reactions. researchgate.net The development of chiral hydrogen-bond donor catalysts has enabled periselective Diels-Alder reactions of nitroolefins, suggesting that similar strategies could be applied to cycloadditions involving Ethyl (E)-3-Morpholinoacrylate. researchgate.net Formal [3+2] cycloaddition reactions of related systems have also been achieved using organocatalysis, leading to the synthesis of complex heterocyclic frameworks. nih.gov

The table below outlines potential organocatalytic reactions for Ethyl (E)-3-Morpholinoacrylate based on the reactivity of analogous systems.

| Organocatalyst Type | Reaction Type | Potential Outcome |

| Bifunctional Squaramide | Asymmetric Phospha-Michael Addition | Enantioenriched phosphonate-containing morpholinoacrylates chemrxiv.org |

| Chiral Hydrogen-Bond Donor | Asymmetric [4+2] Cycloaddition | Diastereomerically and enantiomerically enriched cycloadducts researchgate.net |

| Chiral Phosphoric Acid | Formal [3+2] Cycloaddition | Highly functionalized nitrogen-containing heterocycles kaust.edu.sa |

Development of Novel Catalytic Systems for Efficiency

The continuous drive for more efficient and sustainable chemical processes necessitates the development of novel catalytic systems. For reactions involving substrates like Ethyl (E)-3-Morpholinoacrylate, this includes the design of catalysts with improved activity, selectivity, and recyclability.

In the realm of transition metal catalysis, the development of more robust and active catalysts for olefin polymerization and functionalization is an ongoing area of research. For example, carborane-based activators have been shown to be highly efficient for molecular olefin polymerization catalysts, potentially offering a route to more effective copolymerization of ethylene with polar monomers like Ethyl (E)-3-Morpholinoacrylate. researchgate.net

In organocatalysis, the design of new catalyst scaffolds is crucial for expanding the scope of asymmetric transformations. The synthesis of novel chiral diphosphines and their application in asymmetric hydrogenation demonstrates the impact of ligand design on catalytic performance. researchgate.net Similarly, the development of new bifunctional catalysts that can effectively activate both the nucleophile and the electrophile is key to achieving high selectivity in reactions involving electron-rich acrylates.

The synthesis of highly substituted morpholines via rhodium-catalyzed diastereoselective reactions of nitrogen-tethered allenols showcases the power of developing new catalytic methodologies for accessing important structural motifs. rsc.org While not directly involving Ethyl (E)-3-Morpholinoacrylate as a starting material, such advancements in the synthesis of morpholine-containing molecules provide valuable insights into the types of catalytic systems that are compatible with and can be used to create complex morpholine derivatives.

Future research in this area will likely focus on the design of catalytic systems that can directly functionalize the C-H bonds of the morpholine ring or the acrylate backbone, as well as the development of catalysts for the asymmetric synthesis of complex molecules derived from Ethyl (E)-3-Morpholinoacrylate.

Future Research Directions and Unexplored Reactivity

Expansion of Synthetic Applications in Undiscovered Molecular Scaffolds

The utility of ethyl (E)-3-morpholinoacrylate as a key intermediate has been successfully demonstrated in the synthesis of various heterocyclic scaffolds. A notable application is its role as a key azo component in a novel method for synthesizing 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] chimicatechnoacta.ruresearchgate.netresearchgate.nettriazine derivatives. researchgate.netresearchgate.net This synthesis is significant as the resulting compounds have shown potent antiglycation activity, in some cases surpassing that of the reference drug, aminoguanidine. researchgate.netresearchgate.net The developed synthetic strategy is highlighted for its potential in the directed design of azaheterocyclic biomolecules for a range of pharmacological uses. researchgate.net

Furthermore, the compound has been employed in [4+2] cycloaddition reactions. For instance, it reacts with 1,2-naphthoquinone (B1664529) 1-methides, generated from Mannich bases of naphthalen-2-ol, to produce 3-Amino-2,3-dihydro-1H-benzo[f]chromenes. researchgate.net

The existing applications underscore the potential of ethyl (E)-3-morpholinoacrylate to serve as a precursor to a much broader array of molecular frameworks yet to be discovered. Future research should focus on leveraging its dual functionality for the following:

Multi-component Reactions (MCRs): Its enamine and acrylate (B77674) moieties make it an ideal candidate for novel MCRs, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.

Domino and Cascade Reactions: The inherent reactivity can be harnessed to trigger sequential reactions, leading to the stereocontrolled synthesis of polycyclic and spirocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Novel Heterocycles: Beyond azolotriazines and chromenes, its application in synthesizing other classes of heterocycles like pyridines, pyrimidines, and larger ring systems remains largely unexplored. Its role as a "push-pull" olefin suggests utility in various cycloaddition and annulation reactions with different reaction partners. researchgate.net

The table below summarizes known molecular scaffolds synthesized using Ethyl (E)-3-Morpholinoacrylate.

| Scaffold Class | Specific Example | Synthetic Application | Reference |

| Azolotriazines | 3-Ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] chimicatechnoacta.ruresearchgate.netresearchgate.nettriazines | Key azo-coupling component for creating derivatives with antiglycation activity. | chimicatechnoacta.ruresearchgate.netresearchgate.net |

| Benzochromenes | 3-Amino-2,3-dihydro-1H-benzo[f]chromenes | Product of a [4+2] cycloaddition reaction with 1,2-naphthoquinone 1-methides. | researchgate.net |

Advanced Computational Chemistry for Predicting Novel Reactivity and Selectivity

The intersection of computational chemistry and synthetic organic chemistry offers a powerful tool for predicting and understanding the behavior of molecules like ethyl (E)-3-morpholinoacrylate. Recent studies on the derivatives of this compound have already employed computational methods to correlate molecular properties with biological activity. researchgate.net

For instance, quantum chemical calculations using the PM3 semiempirical method were used to establish a relationship between antiglycation activity and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net Artificial neural network modeling further developed a mathematical model where the LUMO energy and the HOMO-LUMO energy gap were identified as the largest contributors to the observed activity. researchgate.net

Future research can significantly expand upon these initial findings. Advanced computational techniques can be employed not just to predict biological activity but also to forecast the intrinsic reactivity and selectivity of ethyl (E)-3-morpholinoacrylate in yet-to-be-attempted reactions:

Density Functional Theory (DFT) Calculations: DFT can provide more accurate predictions of reaction barriers, transition state geometries, and reaction thermodynamics. This would allow for the in silico screening of potential reaction partners and conditions, guiding experimental work towards the most promising outcomes for regioselectivity and stereoselectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different solvent environments and in the presence of catalysts, offering insights into reaction mechanisms that are difficult to probe experimentally.

QSAR for Reactivity: Similar to the Quantitative Structure-Activity Relationship (QSAR) models used for antiglycation activity, new Quantitative Structure-Reactivity Relationship (QSRR) models could be developed. These models would predict the outcome of various reaction types based on the substitution patterns of the acrylate, informing the design of new synthetic routes.

The following table outlines the application of computational methods in the study of ethyl (E)-3-morpholinoacrylate and its derivatives.

| Computational Method | Application | Key Findings/Future Goal | Reference |

| PM3 Semi-empirical Method | Correlation of frontier molecular orbital energies with antiglycation activity. | Antiglycation activity correlates with the HOMO-LUMO energy gap. | researchgate.net |

| Artificial Neural Network (ANN) | Development of a predictive model for antiglycation activity. | The LUMO energy and HOMO-LUMO gap are the largest contributors to activity. | researchgate.net |

| Density Functional Theory (DFT) | Future Direction: Predicting reaction pathways and selectivity. | To enable in silico screening of novel reactions and catalysts for higher accuracy. | |

| Molecular Dynamics (MD) | Future Direction: Simulating reaction mechanisms. | To understand solvent and catalyst effects on reaction outcomes. |

Investigation of Unconventional Reaction Pathways and Conditions

Modern synthetic chemistry is continuously evolving, with a strong emphasis on developing atom-efficient, environmentally benign, and novel reaction pathways. The synthesis and application of ethyl (E)-3-morpholinoacrylate can benefit significantly from this evolution.

An improved, efficient method for synthesizing the compound itself involves a three-component condensation reaction between morpholine (B109124), triethyl orthoformate, and monoethyl malonate, achieving an 80% yield. chimicatechnoacta.ru This is a significant improvement over earlier two-component methods that yielded around 50%. chimicatechnoacta.ru This focus on optimizing the synthesis of the starting material sets the stage for exploring unconventional downstream reactions.

Future research should investigate the reactivity of ethyl (E)-3-morpholinoacrylate under non-classical conditions and through novel catalytic cycles:

C-H Functionalization: Strategies involving the direct functionalization of carbon-hydrogen bonds are at the forefront of modern synthesis. Applying C-H functionalization techniques, such as those mediated by transition metals, to ethyl (E)-3-morpholinoacrylate or its derivatives could open up unprecedented synthetic shortcuts to complex molecules. researchgate.net

Photoredox and Electrocatalysis: Using light or electricity to drive chemical reactions can provide access to unique reactive intermediates and reaction pathways not achievable through thermal methods. The conjugated system of ethyl (E)-3-morpholinoacrylate makes it an interesting substrate for such transformations.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and sometimes lead to different product distributions compared to conventional heating. This has been shown to be effective in related systems for achieving high yields rapidly. mdpi.com

Biocatalysis: Employing enzymes as catalysts could enable highly selective and stereospecific transformations of the molecule, operating under mild, environmentally friendly conditions.

Exploring these unconventional avenues will not only expand the synthetic utility of ethyl (E)-3-morpholinoacrylate but also contribute to the broader development of sustainable and innovative chemical methodologies.

Q & A

Q. How can crystallographic data for Ethyl (E)-3-Morpholinoacrylate derivatives be deposited and shared effectively?

- Methodological Answer : Deposit CIF files in the Cambridge Structural Database (CSD) or Crystallography Open Database (COD). Include refinement details (R factor, data-to-parameter ratio) and validate structures using checkCIF/PLATON. Share raw data via institutional repositories with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.